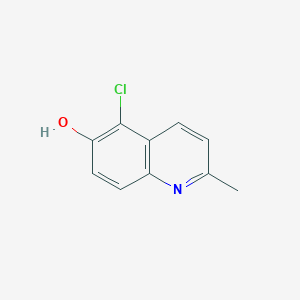

5-Chloro-2-methylquinolin-6-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8ClNO |

|---|---|

Molekulargewicht |

193.63 g/mol |

IUPAC-Name |

5-chloro-2-methylquinolin-6-ol |

InChI |

InChI=1S/C10H8ClNO/c1-6-2-3-7-8(12-6)4-5-9(13)10(7)11/h2-5,13H,1H3 |

InChI-Schlüssel |

UJLNMPLONUMQOO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2)O)Cl |

Herkunft des Produkts |

United States |

Chemical Reactivity and Derivatization Strategies for the 5 Chloro 2 Methylquinolin 6 Ol Scaffold

Electrophilic and Nucleophilic Substitution Pathways on the Quinoline (B57606) Ring

The quinoline ring of 5-chloro-2-methylquinolin-6-ol is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr): The powerful activating effect of the C-6 hydroxyl group directs electrophilic substitutions primarily to the positions ortho and para to it. In this specific scaffold, the C-7 position (ortho) is the most activated and sterically accessible site for electrophilic attack. nih.gov The lone pair of electrons on the hydroxyl oxygen increases the electron density at this position, facilitating reactions with electrophiles. nih.gov

Common electrophilic substitution reactions applicable to this scaffold include:

Mannich Reaction: This three-component reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and the active hydrogen on the quinoline ring. wikipedia.org It is a cornerstone for introducing aminomethyl groups, usually at the C-7 position, to yield β-amino-carbonyl compounds known as Mannich bases. wikipedia.orgnih.gov The reaction proceeds through the formation of an electrophilic iminium ion, which is then attacked by the electron-rich quinoline ring. wikipedia.orgmdpi.com This strategy is widely used to synthesize derivatives with diverse biological activities. nih.gov

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comcambridge.orgorganic-chemistry.org The electrophile is a chloroiminium ion. wikipedia.org For the this compound scaffold, this reaction would be expected to occur at the C-7 position, yielding 7-formyl derivatives that serve as versatile intermediates for further synthesis. ijpcbs.com

Nucleophilic Aromatic Substitution (SNAr): While the electron-rich nature of the phenol (B47542) ring generally disfavors nucleophilic attack, the chlorine atom at the C-5 position provides a handle for such reactions, albeit under specific conditions. Nucleophilic substitution on aryl halides does not typically proceed via SN1 or SN2 mechanisms but can occur through pathways like SNAr. wikipedia.org This mechanism is favored when strong electron-withdrawing groups are present on the ring, which is moderately the case here due to the quinoline nitrogen. More commonly, the chloro group on quinoline rings can be displaced by various nucleophiles, particularly when activated by other electronic factors or through transition-metal catalysis. mdpi.commdpi.com For instance, the chlorine at C-2 in related quinoline systems can be displaced by nucleophiles like morpholine (B109124) or subjected to Sonogashira coupling. rsc.org

Directed Functionalization at Specific Positions (e.g., C-6, C-7)

The inherent substituents on the this compound scaffold provide powerful control over the regioselectivity of further functionalization.

Functionalization at C-7: The C-6 hydroxyl group is the primary director for substitutions at the C-7 position. As discussed, the Mannich reaction is a classic example of directed functionalization, providing a reliable route to 7-aminomethyl derivatives. nih.govmdpi.com Research on the closely related 8-hydroxyquinolines extensively documents the selective introduction of substituents at the adjacent C-7 position via this method. nih.govmdpi.com

Modern C-H activation strategies also offer pathways for directed functionalization. While specific studies on C-7 functionalization of this exact molecule are sparse, iridium-catalyzed C-H borylation has been successfully applied to fluoroquinolines to install boronic esters at C-7, which are versatile handles for subsequent cross-coupling reactions. acs.orgnih.gov The use of directing groups is a major strategy in C-H functionalization, although C-7 is sometimes considered a challenging "orphan position" to modify selectively without a proximal directing group. researchgate.netnih.gov

Functionalization at C-6: The hydroxyl group at C-6 is itself a key functionalization point. Its reactions, primarily alkylation and arylation, are discussed in section 3.4.

The table below summarizes key reactions for directed functionalization.

Table 1: Reactions for Directed Functionalization| Position | Reaction Type | Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| C-7 | Mannich Reaction | Formaldehyde, Amine (Primary/Secondary) | 7-Aminomethyl derivative | wikipedia.orgnih.gov |

| C-7 | Vilsmeier-Haack | POCl₃, DMF | 7-Formyl derivative | ijpcbs.comwikipedia.org |

| C-7 | C-H Borylation | [Ir(OMe)COD]₂, B₂pin₂ | 7-Boronic ester derivative | nih.gov |

Formation of Hybrid Molecular Architectures and Conjugates

The this compound scaffold is an excellent platform for constructing hybrid molecules, where it is covalently linked to another pharmacophore or molecular entity to create a single molecule with potentially synergistic or novel properties. nih.govmdpi.com

One common strategy involves the Perkin condensation, where the methyl group at C-2 reacts with various aromatic aldehydes in the presence of acetic anhydride. This reaction extends the conjugation of the system and creates styrylquinoline derivatives. mdpi.com These conjugates combine the quinoline core with a stilbene-like moiety, often leading to enhanced biological activity.

Another approach utilizes the functional groups introduced through prior derivatization. For example, an amino group installed at C-7 can be acylated with another biologically active carboxylic acid or sulfonylated with a sulfonyl chloride to form amide or sulfonamide conjugates, respectively. mdpi.com The Mannich reaction itself has been used to create quinolone-coupled hybrids. nih.gov These strategies allow for the combination of the quinoline scaffold with other heterocyclic systems, peptides, or fluorescent tags. huji.ac.il

Table 2: Examples of Hybrid Molecule Synthesis

| Starting Material | Reaction Type | Reagents | Hybrid Structure | Reference(s) |

|---|---|---|---|---|

| This compound | Perkin Condensation | Aromatic aldehyde, Acetic Anhydride | 2-Styrylquinoline conjugate | mdpi.com |

| 7-Amino-5-chloro-2-styrylquinolin-8-ol | Sulfonylation | Benzenesulfonyl chloride, Pyridine (B92270) | Sulfonamide conjugate | mdpi.com |

| 5-Chloro-8-hydroxyquinoline (B194070) | Mannich Reaction | Paraformaldehyde, Secondary Amine | Quinolone-coupled hybrid | nih.gov |

Alkylation and Arylation Reactions on the Hydroxyl and Nitrogen Centers

The hydroxyl group at C-6 and the quinoline nitrogen are key sites for alkylation and arylation, which significantly modifies the molecule's physicochemical properties.

O-Alkylation and O-Arylation: The phenolic hydroxyl group at C-6 can be readily alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) to form the corresponding ethers. It can also undergo O-arylation. The Ullmann condensation, a copper-catalyzed reaction, allows for the coupling of the hydroxyl group with aryl halides to form diaryl ethers, though it often requires high temperatures. wikipedia.org

N-Alkylation and N-Arylation: Alkylation of the quinoline nitrogen to form a quaternary quinolinium salt can be achieved with alkylating agents. sit.edu.cn However, direct N-arylation is more challenging. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide powerful tools for forming C-N bonds, but these are more commonly used to couple an external amine to a halogenated position on the quinoline ring rather than arylating the ring nitrogen itself. acs.org

Arylation at the C-5 Position: The C-5 chloro substituent is a prime site for introducing aryl groups via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent (boronic acid or ester) with an organic halide, is exceptionally effective. researchgate.netnih.gov Using a palladium catalyst, the C-5 chloro atom can be substituted with a wide variety of aryl and heteroaryl groups. researchgate.netscispace.com This reaction is highly valued for its mild conditions and tolerance of diverse functional groups.

Table 3: Key Alkylation and Arylation Reactions

| Site | Reaction | Reagents | Product | Reference(s) |

|---|---|---|---|---|

| C-6-OH | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 6-Alkoxy derivative | sit.edu.cn |

| C-6-OH | O-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | 6-Aryloxy derivative | wikipedia.org |

| C-5-Cl | C-Arylation (Suzuki) | Arylboronic acid, Pd catalyst, Base | 5-Aryl derivative | researchgate.netscispace.com |

Heteroatom Modifications and Annulation Reactions

Beyond simple substitutions, the this compound scaffold can undergo more profound structural changes involving heteroatom transformations and the building of new fused rings (annulation).

Heteroatom Modifications: The oxygen atom of the C-6 hydroxyl group can be replaced with sulfur (thiation) to produce the corresponding thiol derivative. This is typically achieved by reacting the parent quinolinol or its corresponding quinolinone tautomer with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. mdpi.com The resulting quinolinethiol exists in equilibrium with its quinolinethione tautomer.

Furthermore, functional groups introduced onto the ring can be modified. For instance, a formyl group at C-7, installed via the Vilsmeier-Haack reaction, can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or converted into a cyano group.

Annulation Reactions: Annulation involves the construction of a new ring fused to the existing quinoline framework.

Intramolecular Mannich Reaction: Under certain conditions, the Mannich reaction can proceed in an intramolecular fashion, leading to the formation of fused heterocyclic systems like oxazino-quinolines. nih.gov

Palladium-Catalyzed Annulation: Modern synthetic methods include palladium-catalyzed carbonylative annulation of alkyne-tethered anilines to construct fused tricyclic quinolin-2(1H)-ones. mdpi.com

Cyclization of Substituents: Substituents placed at adjacent positions can be cyclized to form a new ring. For example, Sonogashira coupling to introduce an alkyne at C-6 followed by the introduction of an amino group at C-5 could, in principle, be followed by an intramolecular cyclization to form a pyrrolo[2,3-f]quinoline system.

These advanced strategies dramatically increase the structural diversity accessible from the this compound starting material, enabling the creation of complex, polycyclic architectures.

Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Methylquinolin 6 Ol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Analysis.tsijournals.comipb.pt

The ¹H and ¹³C NMR spectra of 5-Chloro-2-methylquinolin-6-ol provide fundamental information about its molecular framework. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, which is modulated by the substituents on the quinoline (B57606) ring.

In the ¹H NMR spectrum, the methyl group protons at the C2 position are expected to appear as a singlet in the upfield region, typically around 2.6-2.8 ppm. The aromatic protons will resonate in the downfield region (7.0-8.5 ppm). The proton at C3 will likely appear as a doublet, coupled to the proton at C4. Similarly, the proton at C4 will be a doublet. The proton at C7, being adjacent to the chlorine-bearing carbon and the hydroxyl-bearing carbon, will have a distinct chemical shift, as will the proton at C8. The hydroxyl proton (6-OH) will present as a broad singlet, the position of which can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. researchgate.net The methyl carbon (C2-CH₃) will have a signal in the aliphatic region (around 25 ppm). oup.com The carbon atoms of the quinoline ring resonate between approximately 110 and 160 ppm. The C6 carbon, bonded to the hydroxyl group, is expected to be significantly deshielded (around 150-155 ppm), while the C5 carbon, attached to the chlorine atom, will also show a characteristic shift. nih.gov The quaternary carbons (C2, C5, C6, C8a, and C4a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~156-160 |

| 2-CH₃ | ~2.7 | ~25 |

| 3 | ~7.2-7.4 | ~122-124 |

| 4 | ~7.9-8.1 | ~135-137 |

| 4a | - | ~128-130 |

| 5 | - | ~125-127 |

| 6 | - | ~150-153 |

| 6-OH | Variable (e.g., ~9.0-11.0) | - |

| 7 | ~7.4-7.6 | ~115-118 |

| 8 | ~7.8-8.0 | ~127-129 |

| 8a | - | ~144-146 |

Note: Predicted values are based on typical shifts for substituted quinolines and may vary with solvent and experimental conditions. mdpi.comresearchgate.netoup.com

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity and Regioisomer Differentiation.researchgate.netcolumbia.edu

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the precise connectivity of atoms and distinguishing between potential regioisomers. ipb.ptresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, HSQC would show cross-peaks connecting the ¹H signal of the methyl group to its ¹³C signal, H3 to C3, H4 to C4, H7 to C7, and H8 to C8. This confirms the direct C-H bonds. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is particularly powerful for identifying the substitution pattern. Key HMBC correlations expected for this compound would include:

The methyl protons (2-CH₃) showing correlations to C2 and C3.

The H3 proton correlating to C2, C4, and C4a.

The H4 proton correlating to C2, C5, and C4a.

The H7 proton correlating to C5, C6, C8, and C8a.

The H8 proton correlating to C6, C7, and C4a.

These correlations unequivocally establish the positions of the methyl, chloro, and hydroxyl substituents, allowing for clear differentiation from other isomers. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis.acs.orginternationalscholarsjournals.com

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula C₁₀H₈ClNO.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1. internationalscholarsjournals.com This provides strong evidence for the presence of a single chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum (often using techniques like Electron Ionization, EI) gives insight into the molecule's structure. Common fragmentation pathways for quinoline derivatives involve the loss of small, stable molecules or radicals. For this compound, expected fragmentations could include:

Loss of a chlorine radical (·Cl) from the molecular ion.

Loss of a methyl radical (·CH₃).

Loss of carbon monoxide (CO) from the hydroxylated ring.

Cleavage of the quinoline ring system.

Table 2: Expected Mass Spectrometry Data for C₁₀H₈ClNO

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

|---|---|---|---|

| [M]⁺ | 193.03 | 195.03 | Molecular Ion |

| [M-CH₃]⁺ | 178.01 | 180.01 | Loss of methyl radical |

| [M-Cl]⁺ | 158.06 | - | Loss of chlorine radical |

| [M-CO]⁺˙ | 165.04 | 167.04 | Loss of carbon monoxide |

Note: m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification.researchgate.netmdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of sharp bands in the 1450-1620 cm⁻¹ region. arabjchem.org The C-O stretching vibration associated with the phenolic hydroxyl group is expected around 1200-1280 cm⁻¹. mdpi.com The C-Cl stretching vibration usually appears in the fingerprint region, typically between 600 and 800 cm⁻¹. arabjchem.org

Table 3: Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch | 3200 - 3500 (broad) | IR |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | IR, Raman |

| C=C / C=N ring stretch | 1450 - 1620 | IR, Raman |

| C-O stretch (phenolic) | 1200 - 1280 | IR |

| Ring breathing modes | ~1000 | Raman |

| C-Cl stretch | 600 - 800 | IR, Raman |

Note: These are general ranges and can be influenced by the specific molecular environment and intermolecular interactions. arabjchem.orgresearchgate.net

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties.mdpi.comrsc.org

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical behavior of the molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by several absorption bands corresponding to π→π* transitions within the aromatic system. mdpi.com

For this compound, the absorption spectrum, typically measured in a solvent like ethanol (B145695) or chloroform, would likely exhibit two or three main absorption maxima. These transitions are influenced by the substituents. The hydroxyl group (an electron-donating group) and the chlorine atom (an electron-withdrawing, yet π-donating group) will affect the energy levels of the molecular orbitals, causing shifts in the absorption wavelengths (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule. mdpi.comdntb.gov.ua

Some quinolinol derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are highly sensitive to the molecular structure and the solvent environment. rsc.orgrsc.org For instance, the presence of the heavy chlorine atom could potentially influence the rate of intersystem crossing, which might affect the fluorescence intensity.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation.chemmethod.comnih.gov

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. iucr.orgresearchgate.net

Although a specific crystal structure for this compound is not detailed here, analysis of related quinoline derivatives allows for predictions of its solid-state features. iucr.org The quinoline ring system is expected to be largely planar. researchgate.net The analysis would confirm the substitution pattern and provide exact measurements of the C-Cl, C-O, and various C-C and C-N bond lengths.

Theoretical and Computational Investigations of 5 Chloro 2 Methylquinolin 6 Ol and Its Analogs

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of the electronic world of molecules. For 5-Chloro-2-methylquinolin-6-ol and its analogs, these methods elucidate the fundamental properties that govern their behavior.

Density Functional Theory (DFT) for Molecular and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict the molecular and electronic properties of quinoline (B57606) derivatives. rsc.orgrsc.orgtandfonline.com DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are effective for optimizing molecular geometries and analyzing various electronic parameters. tandfonline.com

Studies on quinoline derivatives have demonstrated that DFT can accurately predict properties like the electrophilicity index, electronegativity, chemical potential, and chemical hardness and softness. rsc.orgrsc.org For instance, the optimization of quinoline derivatives using DFT has been successful in achieving local minima for these compounds, providing a stable structure for further analysis. rsc.org The choice of DFT functional and basis set is critical, with research indicating that B3LYP/6-311++G(d,p) is well-suited for geometry optimization, while the PBE functional with the COSMO/DMSO solvent model is preferable for calculating optical properties. tandfonline.com

Table 1: Key DFT Functionals and Basis Sets in Quinoline Research

| DFT Functional | Basis Set | Application |

| B3LYP | 6-311++G(d,p) | Geometry Optimization |

| PBE | 6-311++G(d,p) | Optical Properties in DMSO Solvent |

| B3LYP | 6-31+G(d,p) | General Electronic Structure and Spectra |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Reactivity and Electron Transfer

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org This analysis is crucial for understanding the chemical reactivity and electron transfer capabilities of molecules like this compound. arabjchem.orgyoutube.com

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large energy gap suggests high stability and low reactivity, characteristic of a "hard" molecule. Conversely, a small energy gap indicates a "soft" molecule that is more polarizable and reactive, facilitating intramolecular charge transfer. rsc.org For various quinoline derivatives, HOMO-LUMO energy gaps have been calculated to be relatively high, indicating significant stability. arabjchem.org For example, the HOMO-LUMO gaps for 8-hydroxy-2-methyl quinoline and 5,7-dichloro-8-hydroxy-2-methyl quinoline were found to be 4.27 eV and 4.08 eV, respectively. arabjchem.org

The distribution of the HOMO and LUMO across the molecule provides insight into the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. arabjchem.org For instance, in some quinoline derivatives, the HOMO is localized on the quinoline ring and amide group, while the LUMO is spread over the quinoline ring or other electron-withdrawing substituents. rsc.org

Table 2: Frontier Molecular Orbital Energies and Properties of Selected Quinoline Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| 8-hydroxy-2-methyl quinoline arabjchem.org | -8.475 | -5.218 | 3.257 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.org | -7.346 | -5.032 | 2.314 |

Molecular Electrostatic Potential (MEP) Surface Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP map displays different values of the electrostatic potential in different colors, typically with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). researchgate.netmdpi.com

For quinoline derivatives, MEP analysis reveals that negative potential regions are often located over nitrogen and oxygen atoms, which are prone to electrophilic attack. researchgate.netmdpi.com Positive potential regions are typically found around hydrogen atoms. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net For example, in a study of halogenated quinoline derivatives, MEP mapping showed that the structures were more susceptible to electrophilic attack due to a prevalence of negative and neutral potential regions over positive ones. researchgate.net The distribution of electrostatic potential can be significantly influenced by the nature and position of substituents on the quinoline ring. mdpi.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, particularly in biological contexts. These methods are instrumental in drug discovery and development.

Molecular Docking for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. scispace.commdpi.com This method is extensively used to study the binding affinity and interaction patterns of quinoline derivatives with various biological targets, such as enzymes and proteins. mdpi.comnih.govtubitak.gov.tr

Docking studies have been performed on quinoline derivatives against a range of targets, including HIV reverse transcriptase, acetylcholinesterase, and various kinases. mdpi.comnih.govnih.gov The results of these studies are often expressed as a docking score, which is an estimation of the binding energy, with more negative scores indicating stronger binding. mdpi.comnih.gov For example, certain chloro- and bromo-substituted quinoline compounds have shown potent inhibitory activity against HIV reverse transcriptase in docking studies. nih.gov These simulations also reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, which are crucial for the stability of the ligand-receptor complex. mdpi.comrsc.org

Table 3: Examples of Molecular Docking Studies with Quinoline Derivatives

| Target Protein | Quinoline Derivative Type | Key Findings |

| HIV Reverse Transcriptase nih.gov | Pyrimidine and pyrazoline containing quinolines | Compound 4 showed the highest docking score of -10.67 kcal/mol. |

| Acetylcholinesterase (AChE) nih.gov | Dihydroxy-substituted quinolines | dq1368 identified as a promising candidate for AChE inhibition. |

| Ataxia Telangiectasia Mutated (ATM) Kinase mdpi.com | Quinoline-3-carboxamides | Compound 6f exhibited selective binding to ATM kinase. |

| PDE10A rsc.org | Structurally diverse quinoline derivatives | H-bonds, π–π stacking, and hydrophobic contacts are crucial for binding. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Systems

Molecular Dynamics (MD) simulations provide a detailed picture of the conformational stability and dynamic behavior of molecules over time, offering insights that are not accessible through static docking studies. arabjchem.orgnih.gov By simulating the motion of atoms and molecules, MD can be used to assess the stability of ligand-receptor complexes and refine the binding poses obtained from molecular docking. nih.gov

MD simulations have been employed to study the stability of quinoline derivatives complexed with various biological targets. mdpi.comnih.govacs.org These simulations, often run for nanoseconds, can reveal fluctuations in the ligand's position within the binding site and changes in the protein's secondary structure. mdpi.comnih.gov For instance, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with ATM kinase showed that the protein-ligand complexes were stable, with minimal secondary structure variations. mdpi.com Similarly, MD simulations of halogenated quinoline derivatives with MAO-A and MAO-B demonstrated strong structural stability, as indicated by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. acs.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are fundamental pillars in medicinal chemistry and drug discovery. longdom.org SAR is an approach focused on understanding how the chemical structure of a compound relates to its biological activity, identifying key chemical features (pharmacophores) that govern the molecule's interactions with a biological target. longdom.org QSAR takes this a step further by creating mathematical models that quantitatively correlate the physicochemical properties of a series of compounds with their biological activities. longdom.orgmdpi.com These models are invaluable for predicting the activity of new, unsynthesized molecules, thereby guiding lead optimization and reducing the need for extensive synthesis and screening. longdom.orgnih.gov

In the context of this compound and its analogs, SAR studies have been crucial in elucidating the structural requirements for specific biological activities. Research into analogs of the 2-methylquinoline (B7769805) derivative AV6, a known reactivator of latent HIV-1, provides a direct example. rsc.org In these studies, this compound serves as a key intermediate for the synthesis of a series of analogs. rsc.org The primary goal is to understand how different substituents on the quinoline ring affect the compound's ability to reverse HIV latency. rsc.org

A systematic exploration of the SAR of AV6 analogs revealed several key findings:

The C-6 Position: The hydroxyl group at the C-6 position of the quinoline ring, as seen in this compound, is a critical attachment point. It is often used as a handle to introduce various side chains, such as zinc-binding groups (ZBGs) like hydroxamic acid and carboxylates, via linkers. rsc.org This strategy aims to create dual-acting molecules that can both reactivate latent HIV-1 and inhibit enzymes like histone deacetylases (HDACs). rsc.org

Influence of Substituents: The nature of the substituent at different positions on the quinoline and associated phenyl rings dramatically influences activity. For instance, in the parent AV6 series, a 6-methoxy group combined with 3,4-dichloro substitutions on an N-phenyl ring showed significant activity. rsc.org

Halogen Substitution: The presence of a chlorine atom at the 5-position, as in the target compound, is a common feature in bioactive quinolines. nih.gov Halogens can influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its biological activity. SAR studies on other heterocyclic scaffolds, such as indole (B1671886) derivatives, have also shown that halogen substituents at the 5-position are essential for potent agonist properties at certain receptors. bohrium.com

The general process for such a SAR study is outlined in the table below, based on the approach for developing novel survivin inhibitors from a related oxyquinoline scaffold. plos.org

| Step | Description | Example from Analogous Studies |

| 1. Hit Identification | A compound with desired biological activity is identified (e.g., UC-112 for survivin inhibition). plos.org | AV6 was identified as a hit compound for HIV-1 latency reactivation. rsc.org |

| 2. Scaffold Modification | Focused sets of new analogs are designed by modifying the core scaffold. plos.org | The 2-methylquinoline core is modified at various positions (e.g., C-6) to explore SAR. rsc.org |

| 3. Synthesis | The designed analogs are chemically synthesized. | This compound is synthesized as an intermediate for further derivatization. rsc.org |

| 4. Biological Evaluation | Analogs are tested in relevant biological assays (e.g., in vitro anti-proliferative assays, latency reactivation assays). rsc.orgplos.org | The ability of new analogs to induce latent HIV-1 expression is measured. rsc.org |

| 5. SAR Analysis | The relationship between structural changes and activity is analyzed to build a model of the pharmacophore. plos.org | It was determined that the C-6 position is a promising point for introducing functional groups. rsc.org |

QSAR models, which rely on statistical methods like multi-linear regression and principal component analysis, can further refine these findings by quantifying the impact of descriptors such as molecular weight, lipophilicity (cLogP), electronegativity, and steric parameters on activity. longdom.orgnih.gov

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data and aid in structural confirmation. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose due to its balance of accuracy and computational cost. researchgate.net

The prediction of spectroscopic parameters typically involves several key steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is a prerequisite for accurate prediction of spectroscopic and other properties. researchgate.net

Frequency Calculations: Once optimized, vibrational frequencies are calculated. These correspond to the peaks observed in Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one helps to validate the structure and assign specific vibrational modes to functional groups. researchgate.net

NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic shielding tensors. nih.gov These values are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, which are crucial for detailed structural elucidation. nih.gov

Electronic Spectra Prediction: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis). nih.gov This provides information about the electronic transitions within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

A computational study on the related compound 5-chloro-8-hydroxyquinoline (B194070) provides a template for the types of data that can be generated for this compound. researchgate.net Such an analysis would yield predicted values for key spectroscopic features.

Table of Predicted Spectroscopic Parameters (Hypothetical data based on similar compounds) This table illustrates the type of data generated from computational predictions for a quinoline derivative. The values are representative and based on studies of similar compounds like 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol and 5-chloro-8-hydroxyquinoline. researchgate.netnih.gov

| Parameter | Method | Predicted Value | Spectroscopic Relevance |

| ¹H NMR Chemical Shift (OH) | GIAO/B3LYP | ~9.9 ppm | Confirms the presence of the acidic hydroxyl proton. |

| ¹H NMR Chemical Shift (CH₃) | GIAO/B3LYP | ~2.5 ppm | Identifies the methyl group at the C-2 position. |

| ¹³C NMR Chemical Shift (C-Cl) | GIAO/B3LYP | ~125 ppm | Corresponds to the carbon atom bonded to chlorine. |

| ¹³C NMR Chemical Shift (C-OH) | GIAO/B3LYP | ~152 ppm | Corresponds to the carbon atom bonded to the hydroxyl group. |

| Vibrational Freq. (O-H stretch) | DFT/B3LYP | ~3400 cm⁻¹ | Key band in IR spectrum for the hydroxyl group. |

| Vibrational Freq. (C-Cl stretch) | DFT/B3LYP | ~750 cm⁻¹ | Characteristic vibration for the chloro-substituent. |

| Electronic Transition (λₘₐₓ) | TD-DFT | ~320 nm | Main absorption band in the UV-Vis spectrum. |

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to study the stability of the molecule arising from charge delocalization and hyperconjugative interactions. researchgate.net These computational approaches not only predict spectra but also provide a deeper understanding of the electronic structure and reactivity of this compound, guiding its synthesis and application in further research.

In Vitro Biological Activities and Mechanistic Studies of 5 Chloro 2 Methylquinolin 6 Ol and Quinoline Derivatives

Antimicrobial Efficacy and Mechanistic Insights

Quinoline (B57606) derivatives have been a focal point of antimicrobial research, demonstrating effectiveness against a wide range of microorganisms, including those resistant to conventional drugs.

Antibacterial Activity Against Resistant and Sensitive Strains

Quinoline compounds have shown considerable promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govresearchgate.net Notably, certain derivatives have demonstrated efficacy against challenging multidrug-resistant strains. nih.govnih.gov For instance, quinoline-2-one derivatives have exhibited significant antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One particular compound from this series, compound 6c, showed potent activity with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE. nih.gov

Furthermore, hybrids of quinoline with other heterocyclic rings have been synthesized and evaluated. A series of 5,6,7-trimethoxy quinoline derivatives were synthesized and showed moderate to significant cytotoxic activity against various human cancer cell lines. nih.gov Another study reported on quinoline derivatives that were effective against the hypervirulent Clostridioides difficile. nih.gov The introduction of different substituents on the quinoline core has been a key strategy to enhance antibacterial potency. For example, the synthesis of 2-chloro-6-methylquinoline (B1583817) hydrazone derivatives has been explored for their antimicrobial potential. researchgate.net Additionally, Schiff bases derived from 8-hydroxyquinoline (B1678124) have shown antibacterial activity. nih.gov

| Compound/Derivative | Bacterial Strain | Activity/MIC |

|---|---|---|

| Quinoline-2-one derivatives (e.g., 6c) | MRSA, MRSE, VRE | Potent activity, MIC of 0.75 μg/mL for 6c against MRSA and VRE. nih.gov |

| Facilely accessible quinoline derivatives | MRSA, MRSE, VRE, C. difficile | Good potency against multidrug-resistant Gram-positive bacteria. nih.gov |

| 2-Chloroquinoline (B121035) scaffold derivatives | Various bacterial strains | Screened for in-vitro antibacterial activity. researchgate.net |

| 8-Hydroxyquinoline Schiff base derivatives | Gram-positive and Gram-negative bacteria | Demonstrated antibacterial properties. nih.gov |

| 2-Chloro-6-methylquinoline hydrazone derivatives | E. coli, S. aureus, P. aeruginosa | Evaluated for antibacterial activity. researchgate.net |

Antifungal Properties

In addition to their antibacterial effects, quinoline derivatives have also been investigated for their antifungal capabilities. For example, 8-hydroxyquinoline and its halogenated derivatives have demonstrated fungitoxic activity against a variety of fungi, including Aspergillus niger and Trichophyton mentagrophytes. scispace.com The 5,7-dichloro and 5,7-dibromo derivatives of 8-hydroxyquinoline were found to be particularly potent. scispace.com

Similarly, a series of 2-chloroquinoline derivatives were screened for their ability to inhibit the growth of various fungal strains. researchgate.net The synthesis of 2-chloro-6-methylquinoline hydrazone derivatives also included evaluation for their antifungal activity against fungi such as Aspergillus niger and Penicillium citrinum. researchgate.net These studies highlight the broad-spectrum antimicrobial potential of the quinoline scaffold.

| Compound/Derivative | Fungal Strain | Activity |

|---|---|---|

| 8-Hydroxyquinoline and its halogenated derivatives | Aspergillus niger, Trichophyton mentagrophytes | Fungitoxic activity, with 5,7-dihalo derivatives being most potent. scispace.com |

| 2-Chloroquinoline scaffold derivatives | Various fungal strains | Screened for in-vitro antifungal activity. researchgate.net |

| 2-Chloro-6-methylquinoline hydrazone derivatives | Aspergillus niger, Penicillium citrinum | Evaluated for antifungal activity. researchgate.net |

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A key mechanism through which many quinoline-based antibacterial agents exert their effects is by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comgoogle.commdpi.com These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial drugs. mdpi.commdpi.com The inhibition of these enzymes by quinolones, a well-known class of quinoline derivatives, is a classic example. mdpi.com

Newer generations of non-fluoroquinolone inhibitors of bacterial type II topoisomerases (NBTIs) are also being developed. sci-hub.se These compounds, including some novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives, have shown potent inhibition of both DNA gyrase and topoisomerase IV in S. aureus. sci-hub.se The dual-targeting ability of these compounds is advantageous, as it can potentially slow the development of resistance. google.com In Gram-negative bacteria, DNA gyrase is often the primary target, while in Gram-positive bacteria, it is typically topoisomerase IV. mdpi.com

Anticancer and Antiproliferative Studies in Established Cell Lines

The quinoline scaffold is not only important in antimicrobial research but also serves as a privileged structure for the development of anticancer agents. arabjchem.orgneuroquantology.com

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which quinoline derivatives exhibit their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. arabjchem.org For instance, certain chalcone (B49325) derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in ovarian cancer cells. mdpi.com Similarly, studies on Polyalthia longifolia leaf extract, which contains bioactive compounds, demonstrated the induction of apoptosis and G2/M arrest in human breast cancer cell lines T-47D and MDA-MB-453. ijmrhs.com

Clioquinol (5-chloro-7-iodoquinolin-8-ol), a quinoline derivative, has been shown to induce S-phase cell cycle arrest in human hepatoma SMMC-7721 cells, although it did not significantly induce apoptosis in this cell line. srce.hr This arrest was associated with the upregulation of p21 and p27 and the downregulation of cyclins D1, A2, E1, and Cdk2. srce.hr In another study, novel 5,6,7-trimethoxy quinoline derivatives were found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis in A2780 ovarian cancer cells in a concentration-dependent manner. nih.gov

Interference with Key Cellular Signaling Pathways (e.g., MAPK/ERK)

The anticancer properties of quinoline derivatives are also linked to their ability to interfere with crucial cellular signaling pathways that are often dysregulated in cancer. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that controls cell proliferation, differentiation, and survival, and its inhibition is a promising therapeutic strategy. nih.govnih.gov

Some quinoline derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs), which can impact downstream signaling pathways like MAPK. researchgate.net For example, CUDC-101, a dual inhibitor, was shown to inhibit MAPK signaling in anaplastic thyroid carcinoma cell lines. researchgate.net The inhibition of the ERK/MAPK pathway can suppress cancer cell proliferation and survival. nih.gov The activation of the ERK1/2 pathway is often associated with promoting cell proliferation and survival, making it a key target for cancer therapy. mdpi.com

| Compound/Derivative | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Human hepatoma SMMC-7721 | Induction of S-phase cell cycle arrest. srce.hr |

| 5,6,7-Trimethoxy quinoline derivatives | A2780 (ovarian), MCF-7 (breast) | G2/M phase cell cycle arrest and induction of apoptosis. nih.gov |

| Chalcone derivative 1C | A2780 (ovarian), A2780cis (cisplatin-resistant ovarian) | G2/M phase cell cycle arrest and apoptosis induction associated with ROS generation. mdpi.com |

| CUDC-101 (EGFR and HDAC dual inhibitor) | Anaplastic thyroid carcinoma cell lines | Inhibition of MAPK signaling. researchgate.net |

Dual Inhibition of Oncogenic Targets (e.g., EGFR, HDACs)

The development of dual-target inhibitors is a contemporary strategy in cancer therapy, aiming to overcome drug resistance and improve efficacy. Quinoline derivatives have emerged as a promising scaffold for designing such agents, particularly those that simultaneously inhibit the epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs).

Research into 4-arylaminoquinoline derivatives has led to the identification of compounds with dual EGFR and HDAC inhibitory activity. nih.govnih.gov In one study, derivatives of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol were synthesized and evaluated for their potential as dual inhibitors. nih.gov Two compounds from this series, 12c and 12d , demonstrated potent antiproliferative activity against the NCI-H1975 non-small cell lung cancer (NSCLC) cell line, with IC₅₀ values of 0.48 ± 0.07 µM and 0.35 ± 0.02 µM, respectively. nih.gov In cell-free kinase assays, both compounds showed target-specific inhibition of wild-type EGFR (EGFRʷᵗ). nih.gov Furthermore, treatment with 12c and 12d led to increased acetylation of histones H3 and H4, confirming their HDAC inhibitory function. nih.gov Mechanistically, these compounds were found to suppress the expression of EGFR and the phosphorylation of downstream signaling proteins in the EGF-induced pathway. nih.gov

Similarly, quinazoline-chalcone hybrids have been investigated as dual HDAC/EGFR inhibitors. nih.gov One such derivative, bearing a 3,4,5-trimethoxyphenyl chalcone moiety, exhibited significant growth inhibition against a panel of 60 human cancer cell lines. nih.gov Further investigation revealed that this compound selectively inhibited HDAC6, HDAC8, and EGFR with IC₅₀ values of 0.41 ± 0.015 µM, 0.61 ± 0.027 µM, and 0.09 ± 0.004 µM, respectively. nih.gov The development of such dual inhibitors provides a foundation for novel anticancer therapeutics. nih.gov

Table 1: In Vitro Dual Inhibitory Activity of Quinoline Derivatives

| Compound | Target | Activity (IC₅₀) | Cell Line | Antiproliferative Activity (IC₅₀) |

|---|---|---|---|---|

| 12c | EGFRʷᵗ, HDACs | - | NCI-H1975 | 0.48 ± 0.07 µM |

| 12d | EGFRʷᵗ, HDACs | - | NCI-H1975 | 0.35 ± 0.02 µM |

| Quinazoline-chalcone hybrid (5e) | EGFR | 0.09 ± 0.004 µM | RPMI-8226 | 9.09 ± 0.34 µM |

| HDAC6 | 0.41 ± 0.015 µM | |||

| HDAC8 | 0.61 ± 0.027 µM |

Antiviral Activities and Latency Reversal Mechanisms

The challenge of viral latency, particularly in the context of HIV-1, has spurred the search for novel therapeutic strategies. The "shock and kill" approach, which aims to reactivate latent viruses to make them susceptible to clearance, has highlighted the need for effective latency-reversing agents (LRAs). Quinoline derivatives have shown promise in this area.

Reactivation of Latent HIV-1 (Latency-Reversing Agents, LRAs)

Several classes of quinoline derivatives have been identified as potent LRAs. One study identified two classes of quinolines that reactivate latent HIV-1 in a primary cell model without inducing global T cell activation. nih.govoup.com The first class comprises Mannich adducts of 5-chloroquinolin-8-ol, and the second consists of quinolin-8-yl carbamates. nih.govoup.com These compounds exhibited EC₅₀ values mostly in the 0.5–10 µM range and achieved HIV-1 reactivation levels of 25% to 70% of that seen with anti-CD3/anti-CD28 co-stimulation. nih.govoup.com

The 2-methylquinoline (B7769805) derivative, known as antiviral 6 (AV6), has been reported to induce latent HIV-1 expression and acts synergistically with the HDAC inhibitor valproic acid. nih.govrsc.org This suggests that combining LRAs with different mechanisms can lead to a more potent reactivation effect. nih.gov Further research on AV6 analogues, where the N-phenylquinoline nucleus is considered a "Master Key Core," has led to the development of dual-acting LRAs that also possess HDAC inhibitory properties. nih.govrsc.org

Another quinoline-based compound, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), has been shown to reactivate viral transcription in models of HIV latency. asm.org MMQO potentiates the activity of other LRAs, such as protein kinase C (PKC) agonists and HDAC inhibitors. asm.org

Inhibition of Viral Enzymes (e.g., HIV-1 Integrase)

HIV-1 integrase is a crucial enzyme for viral replication, making it a key target for antiviral drugs. Styrylquinoline (SQ) derivatives have been identified as efficient inhibitors of HIV-1 integrase in vitro. nih.govnih.gov These compounds have been shown to inhibit the 3'-processing activity of integrase with IC₅₀ values ranging from 0.5 to 5 µM. nih.gov The mechanism of inhibition appears to be competitive, with the SQ derivatives preventing the binding of the viral DNA to the integrase enzyme. nih.gov

Further studies have revealed that SQs can have a post-entry, pre-integrative antiviral effect by specifically inhibiting the in vitro nuclear import of HIV-1 integrase without affecting other import pathways. nih.gov This suggests that SQs may interfere with the interaction between integrase and the cellular factors required for its transport into the nucleus. nih.gov

Modulation of Host Factors (e.g., P-TEFb)

The positive transcription elongation factor b (P-TEFb) is a critical host factor for HIV-1 transcription. Modulating its activity is a viable strategy for reactivating latent HIV-1. Research on AV6 analogues has shown that in addition to inhibiting HDACs, certain derivatives can reactivate HIV-1 transcription by promoting the release of P-TEFb from its inactive complex with 7SK snRNP. nih.govrsc.orgresearchgate.net Specifically, compounds 12c and 12d , which are AV6 analogues with a zinc-binding group, were found to have this dual mechanism of action. nih.govrsc.org

The calcineurin inhibitor FK506 was used to demonstrate that the reactivation of HIV latency by these compounds is, to some extent, dependent on the nuclear factor of activated T-cells (NFAT), similar to the parent compound AV6. nih.gov This highlights a multi-faceted mechanism of action for these quinoline-based LRAs, involving both direct enzymatic inhibition (HDACs) and modulation of key host-virus interactions.

Table 2: In Vitro Antiviral Activities of Quinoline Derivatives

| Compound/Class | Activity | Mechanism | EC₅₀/IC₅₀ |

|---|---|---|---|

| Mannich adducts of 5-chloroquinolin-8-ol | HIV-1 Latency Reversal | Not fully elucidated | 0.5–10 µM (EC₅₀) |

| AV6 | HIV-1 Latency Reversal | NFAT-dependent | - |

| AV6 analogues (12c, 12d) | HIV-1 Latency Reversal | HDAC inhibition, P-TEFb release | - |

| Styrylquinoline derivatives | HIV-1 Integrase Inhibition | Inhibition of 3'-processing, competitive with DNA binding | 0.5–5 µM (IC₅₀) |

Anti-inflammatory Properties

Quinoline derivatives have also been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. One of the key mediators of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS).

A study on pyrazolo[4,3-c]quinoline derivatives demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. dntb.gov.uanih.govnih.gov Among the synthesized compounds, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline (2i ) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m ) exhibited significant inhibition of LPS-stimulated NO production, with potencies comparable to the positive control, 1400W. dntb.gov.uanih.gov The anti-inflammatory effects of these derivatives were attributed to the inhibition of both iNOS and cyclooxygenase 2 (COX-2) protein expression. nih.govnih.gov These findings suggest that the quinoline scaffold can be a valuable starting point for the development of novel anti-inflammatory agents. jneonatalsurg.com

Antioxidant Potential and Radical Scavenging Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of various diseases. Quinoline derivatives have shown promise as antioxidants due to their ability to scavenge free radicals. nih.govbohrium.com

The antioxidant activity of quinoline derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. growingscience.comjapsonline.comresearchgate.netui.ac.id In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. researchgate.net

Studies on various quinoline derivatives have demonstrated their radical scavenging capabilities. For example, a series of 2-chloroquinoline-3-carbaldehydes and their dioxolane derivatives showed significant DPPH radical scavenging activity, with one compound exhibiting 92.96% scavenging. researchgate.net The antioxidant mechanism is often attributed to hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. nih.govbohrium.com Theoretical studies based on ionization potential and bond dissociation energies have been used to predict the antioxidant efficiency of quinoline derivatives, with some found to be more efficient than the standard antioxidant Trolox. nih.gov

However, it is noteworthy that not all quinoline derivatives exhibit their antioxidant effects through direct radical scavenging. Some studies have shown that certain quinoline compounds exert their antioxidant action by other means, such as mimicking the activity of antioxidant enzymes, without showing significant DPPH or ABTS radical-scavenging activities. scielo.brredalyc.org This indicates that the antioxidant potential of quinoline derivatives can be mediated through diverse pathways.

Table 3: In Vitro Antioxidant Activity of Quinoline Derivatives

| Compound/Class | Assay | Activity | Mechanism |

|---|---|---|---|

| 2-chloroquinoline-3-carbaldehyde derivative (1g) | DPPH Radical Scavenging | 92.96% scavenging | Hydrogen/electron donation |

| Quinolin-5-ylamine derivative (3c) | DPPH Radical Scavenging | 58.0% scavenging at 200 µg/mL | Hydrogen/electron donation |

| 2-methylquinoline-4-carboxylic acid | DPPH Radical Scavenging | 30.25% inhibition at 5 mg/L | Hydrogen radical donation |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | DPPH Radical Scavenging | 40.43% inhibition at 5 mg/L | Hydrogen radical donation |

Neuroprotective Activities and Enzyme Inhibition (e.g., AChE, MAO-B, COMT)

The quinoline scaffold is a significant pharmacophore in the development of agents with neuroprotective properties. Derivatives of quinoline have been extensively studied for their ability to inhibit key enzymes implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. bohrium.comnih.gov These enzymes include acetylcholinesterase (AChE), monoamine oxidase-B (MAO-B), and catechol-O-methyltransferase (COMT). bohrium.comnih.gov

Acetylcholinesterase (AChE) Inhibition:

AChE is a primary target in the symptomatic treatment of Alzheimer's disease, as its inhibition increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comtandfonline.com Numerous quinoline derivatives have demonstrated potent in vitro inhibition of AChE. For instance, a series of quinoline-thiosemicarbazone derivatives were found to be highly selective for AChE, with one compound exhibiting an IC₅₀ value of 0.12 µM, which is five times more potent than the standard drug galantamine (IC₅₀ = 0.62 µM). arabjchem.org Another study on 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives reported IC₅₀ values ranging from 0.56 to 23.5 µM against eeAChE. arabjchem.org Furthermore, quinoline-O-carbamate derivatives have been identified as dual inhibitors of both AChE and butyrylcholinesterase (BuChE), with compound 3f showing IC₅₀ values of 1.3 µM and 0.81 µM, respectively. tandfonline.com Molecular docking studies have revealed that the quinoline moiety can effectively bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions. arabjchem.org

Monoamine Oxidase-B (MAO-B) Inhibition:

MAO-B is an enzyme responsible for the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.govresearchgate.net Several quinoline derivatives have been identified as potent and selective MAO-B inhibitors. researchgate.net For example, in a series of quinoline-sulfonamides, compound a12 was the most potent against MAO-B with an IC₅₀ value of 0.47 ± 0.03 µM. nih.gov Docking simulations have suggested that quinoline derivatives can act as inhibitors of MAO-B. bohrium.commdpi.com Specifically, derivatives dQ49, dQ815, dQ829, dQ954, dQ1368, and dQ2357 have been highlighted as efficient inhibitors of this enzyme. mdpi.com

Catechol-O-methyltransferase (COMT) Inhibition:

COMT is another key enzyme involved in the metabolism of dopamine, and its inhibitors are used in the management of Parkinson's disease. ijprajournal.comdntb.gov.uaconsensus.app Molecular docking studies have indicated that some quinoline derivatives have the potential to inhibit COMT. bohrium.comnih.gov For instance, the derivative dQ829 has been proposed as a promising molecule for investigation against Parkinson's disease due to its predicted COMT inhibitory activity. nih.govmdpi.com These simulations suggest that dQ829 may bind to the COMT enzyme in a manner similar to the established inhibitor Tolcapone. nih.gov

Table 1: In Vitro Enzyme Inhibition by Quinoline Derivatives

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Quinoline-thiosemicarbazones | AChE | IC₅₀ = 0.12 µM, 5x more potent than galantamine. arabjchem.org | arabjchem.org |

| 3,4-dihydro-2(1H)-quinoline-O-alkylamines | eeAChE | IC₅₀ values ranging from 0.56 to 23.5 µM. arabjchem.org | arabjchem.org |

| Quinoline-O-carbamates | AChE/BuChE | Dual inhibitor with IC₅₀ values of 1.3 µM (AChE) and 0.81 µM (BuChE). tandfonline.com | tandfonline.com |

| Quinoline-sulfonamides | MAO-B | IC₅₀ = 0.47 ± 0.03 µM for the most potent compound. nih.gov | nih.gov |

| Designed Quinoline Derivatives | MAO-B | Several derivatives identified as potent inhibitors through docking simulations. mdpi.com | mdpi.com |

| Designed Quinoline Derivatives | COMT | Derivative dQ829 identified as a promising inhibitor. nih.govmdpi.com | nih.govmdpi.com |

Antimalarial Activity

The quinoline core is a cornerstone of antimalarial drug discovery, with foundational drugs like quinine (B1679958) and chloroquine (B1663885) belonging to this chemical class. nih.gov Research continues to explore new quinoline derivatives to combat the challenge of drug-resistant Plasmodium falciparum strains. up.ac.za

In vitro studies have demonstrated the antimalarial potential of various quinoline derivatives. For example, a series of 2-methylquinoline derivatives, when condensed with suitable aldehydes, yielded compounds with potent activity against chloroquine-resistant P. falciparum (PfDd2), with one compound exhibiting an IC₅₀ value of 0.033 ± 0.007 µM, approximately five times stronger than chloroquine. nih.gov Hybrid molecules incorporating the quinoline scaffold have also shown significant promise. Quinoline-sulfonamide hybrids displayed schizonticidal activity with IC₅₀ values ranging from 0.05 to 1.63 µM, with some being more potent than chloroquine and sulfadoxine. mdpi.com Similarly, quinoline-pyrimidine hybrids have demonstrated significant antimalarial potential, with one compound showing an IC₅₀ of 0.070 µM against a chloroquine-sensitive strain (D10) and 0.157 µM against a chloroquine-resistant strain (Dd2). raco.cat

Furthermore, trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives have been assessed for their in vitro antimalarial activity against the chloroquine-sensitive D10 strain of P. falciparum. thieme-connect.com While their activity was generally lower than chloroquine, derivatives with two trifluoromethyl groups were slightly more active than those with one. thieme-connect.com Specifically, 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene and 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino)ketones showed IC₅₀ values of 4.8 and 5.2 µg/ml, respectively. thieme-connect.com The mechanism of action for some of these compounds is believed to involve intercalation with the parasite's DNA. thieme-connect.com

Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives

| Compound/Derivative Class | P. falciparum Strain(s) | IC₅₀ Values | Reference |

|---|---|---|---|

| 2-Methylquinoline derivative | CQR PfDd2 | 0.033 ± 0.007 µM | nih.gov |

| Quinoline-sulfonamide hybrids | Blood-stage schizonts | 0.05 to 1.63 µM | mdpi.com |

| Quinoline-pyrimidine hybrid | D10 (CQS), Dd2 (CQR) | 0.070 µM (D10), 0.157 µM (Dd2) | raco.cat |

| 2,8-bis(trifluoromethyl)quinoline derivatives | D10 (CQS) | 4.8 and 5.2 µg/ml | thieme-connect.com |

| 4-aminoquinoline-pyrimidine hybrids | D6 (CQS), W2 (CQR) | Potent activity with low cytotoxicity | raco.cat |

Modulation of Multidrug Transporters

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1). nih.govnih.gov Quinoline derivatives have emerged as promising agents to reverse MDR by modulating the function of these transporters. nih.govmdpi.com

Several studies have demonstrated the ability of quinoline derivatives to inhibit P-gp and restore cancer cell sensitivity to chemotherapeutic drugs. For instance, the quinoline compound 160a was shown to reverse MDR by inhibiting P-gp-mediated drug efflux. mdpi.com This compound, in combination with doxorubicin, exerted a synergistic effect on doxorubicin-resistant cancer cells and increased the intracellular accumulation of doxorubicin. mdpi.com Similarly, a series of 5-oxo-hexahydroquinoline and their tetrahydroquinoline counterparts were synthesized and evaluated for their MDR reversal activity. nih.gov Compounds A1 and A2, with a 5-oxo-hexahydroquinoline structure, significantly blocked P-gp efflux in P-gp overexpressing human uterine sarcoma cells. nih.gov

Furthermore, novel quinoline derivatives of NSC23925 have been designed to inhibit P-gp. nih.gov Among these, compound YS-7a demonstrated a stronger inhibitory effect on P-gp than the positive control verapamil, without affecting the activity of cytochrome P450 3A4 and showing low toxicity to normal cells. nih.gov Molecular docking studies have been employed to predict the binding sites of these quinoline derivatives on P-gp, with residues such as SER270, VAL273, VAL274, ILE354, VAL357, and PHE390 being identified as probable interaction points. nih.gov Styrylquinolines have also been shown to decrease the activity of ABC multidrug transporters in Candida albicans. researchgate.net

Table 3: Quinoline Derivatives as Modulators of Multidrug Transporters

| Compound/Derivative Class | Transporter | Key Findings | Reference |

|---|---|---|---|

| Quinoline compound 160a | P-gp | Reverses MDR by inhibiting P-gp-mediated drug efflux; synergistic with doxorubicin. mdpi.com | mdpi.com |

| 5-oxo-hexahydroquinolines (A1, A2) | P-gp | Significantly blocked P-gp efflux in P-gp overexpressing cells. nih.gov | nih.gov |

| Quinoline derivative YS-7a | P-gp | Stronger P-gp inhibition than verapamil; low toxicity. nih.gov | nih.gov |

| Styrylquinolines | ABC transporters | Decreased transporter activity in Candida albicans. researchgate.net | researchgate.net |

Enzyme-Ligand and Receptor-Ligand Interaction Studies

Molecular docking and other in silico methods are invaluable tools for understanding the interactions between quinoline derivatives and their biological targets at the molecular level. samipubco.comnih.govnih.govmdpi.comnih.goveurekaselect.comresearchgate.netwalshmedicalmedia.comiscientific.orgjbcpm.com These studies provide insights into binding affinities, interaction modes, and the structural features crucial for biological activity, thereby guiding the rational design of more potent and selective compounds.

Enzyme-Ligand Interactions:

Molecular docking studies have been extensively used to elucidate the binding of quinoline derivatives to various enzymes. For instance, in the context of neurodegenerative diseases, docking simulations have shown that quinoline derivatives can bind to the active sites of AChE, MAO-B, and COMT. bohrium.comnih.govnih.gov The quinoline ring's aromatic nature facilitates π-π stacking interactions, while substituents on the ring can form hydrogen bonds and other interactions with key amino acid residues in the enzyme's active site. arabjchem.orgsamipubco.com For example, docking studies of quinoline-sulfonamides with MAO-A and MAO-B revealed hydrogen bonding with catalytically important residues like TYR444, TYR69, TYR434, and TYR60. nih.gov Similarly, the interaction of quinoline derivatives with the SARS-CoV-2 main protease has been investigated, showing hydrogen bonding with conserved amino acids such as His41, His164, and Glu166. nih.gov

Receptor-Ligand Interactions:

The interaction of quinoline derivatives with various receptors has also been explored through computational methods. Molecular docking of 2H-thiopyrano[2,3-b]quinoline derivatives with the CB1a receptor identified key interacting amino acid residues including ILE-8, LYS-7, and TRP-12, with binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov In the context of pain management, docking analyses have been used to study the interaction of quinoline derivatives with the TRPV1 receptor, a key player in pain sensation. samipubco.com These studies help to identify how specific structural features of the quinoline derivatives influence their binding affinity and interaction with crucial residues in the receptor's ion channel gating mechanism. samipubco.com

Table 4: Enzyme-Ligand and Receptor-Ligand Interaction Studies of Quinoline Derivatives

| Ligand Class | Target | Method | Key Findings | Reference |

|---|---|---|---|---|

| Quinoline-sulfonamides | MAO-A/MAO-B | Molecular Docking | H-bonding with key catalytic residues (TYR444, TYR69, TYR434, TYR60). nih.gov | nih.gov |

| Quinoline Derivatives | SARS-CoV-2 Mpro | Molecular Docking | H-bonding with conserved residues (His41, His164, Glu166). nih.gov | nih.gov |

| 2H-thiopyrano[2,3-b]quinolines | CB1a Receptor | Molecular Docking | Binding affinities of -5.3 to -6.1 Kcal/mol; interaction with ILE-8, LYS-7, etc. nih.gov | nih.gov |

| Quinoline Derivatives | TRPV1 Receptor | Molecular Docking | Interaction with residues in the ion channel's gating mechanism. samipubco.com | samipubco.com |

| Quinoline Derivatives | AChE | Molecular Docking | π-π stacking interactions with the peripheral anionic site. arabjchem.org | arabjchem.org |

Applications of the 5 Chloro 2 Methylquinolin 6 Ol Scaffold in Medicinal Chemistry Research

Scaffold Optimization and Lead Compound Development for Therapeutic Targets

The 5-chloro-2-methylquinolin-6-ol scaffold has been instrumental in the optimization and development of lead compounds targeting critical proteins implicated in disease. A notable example is the discovery of derivatives as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDAC), both of which are key targets in oncology. researchgate.net Researchers have synthesized a series of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives and evaluated their inhibitory activity. researchgate.net

One of the significant challenges in cancer therapy is acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). researchgate.net The development of dual-target inhibitors offers a promising strategy to overcome this resistance. By modifying the this compound scaffold, researchers have developed compounds that exhibit potent activity against both EGFR and HDAC. researchgate.net This dual action can lead to enhanced anticancer effects and potentially circumvent the resistance mechanisms that develop with single-target agents. researchgate.net

Another area of active research is in the development of reactivators of latent HIV-1. The 2-methylquinoline (B7769805) derivative, antiviral 6 (AV6), has been identified as a compound that can induce the expression of latent HIV-1. rsc.org Starting from the 4-chloro-2-methylquinolin-6-ol (B5718088) intermediate, which is closely related to the title compound, researchers have synthesized analogues with the aim of developing more potent latency-reversing agents (LRAs). rsc.orgnih.gov This scaffold optimization involves introducing various functional groups to enhance the desired biological activity, demonstrating the utility of the this compound core in generating lead compounds for infectious diseases. rsc.orgnih.gov

Design of Multi-targeted Agents for Complex Disease Pathologies

The inherent complexity of many diseases, such as cancer and HIV, necessitates the development of therapeutic agents that can modulate multiple targets simultaneously. The this compound scaffold provides an excellent platform for designing such multi-targeted drugs. researchgate.netrsc.orgnih.gov

In the context of HIV, a "shock and kill" strategy aims to reactivate latent viral reservoirs, making them susceptible to antiretroviral therapy. rsc.orgnih.gov Researchers have designed and synthesized analogues of the 2-methylquinoline derivative AV6 that incorporate a zinc-binding group characteristic of HDAC inhibitors. rsc.orgnih.gov This design strategy, starting from the 4-chloro-2-methylquinolin-6-ol intermediate, has led to the identification of dual-acting compounds that can both reactivate latent HIV-1 and inhibit HDACs. rsc.orgnih.gov This multi-targeted approach is believed to be more effective than single-target LRAs in eradicating the latent virus. rsc.orgnih.gov

Similarly, in cancer research, the development of dual EGFR and HDAC inhibitors from the 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol scaffold exemplifies a multi-targeted approach to overcome drug resistance. researchgate.net The rationale is that simultaneously targeting two distinct oncogenic pathways can lead to a more robust and durable therapeutic response. researchgate.net The quinolinone scaffold, a related structure, has also been explored for the development of multi-target agents in various diseases, highlighting the versatility of this chemical class. mdpi.com

Rational Drug Design Strategies Utilizing the Quinoline (B57606) Core

Rational drug design, which relies on the three-dimensional structure of biological targets, is a powerful tool in medicinal chemistry. mdpi.com The quinoline core, including the this compound scaffold, is well-suited for such structure-based design approaches. researchgate.netarabjchem.org

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are frequently employed to guide the design of novel quinoline-based inhibitors. researchgate.netscielo.org.mx For instance, in the development of HIV integrase inhibitors, CoMFA (Comparative Molecular Field Analysis) has been used to analyze a series of styrylquinoline derivatives, providing insights for the design of more potent compounds. researchgate.netresearchgate.net These computational approaches help in understanding the key interactions between the ligand and the target protein, enabling the rational design of modifications to the quinoline scaffold to improve binding affinity and selectivity. scielo.org.mx

The process often involves identifying key pharmacophoric features, such as hydrogen bond donors and acceptors, and hydrophobic regions within the binding site of the target. mdpi.com The quinoline scaffold can then be decorated with appropriate functional groups to match these features. For example, the design of multi-targeted HIV activators based on the AV6 scaffold involved the strategic introduction of zinc-binding groups to target HDACs, guided by the known pharmacophore of HDAC inhibitors. rsc.orgnih.gov Such rational design strategies accelerate the drug discovery process and increase the likelihood of identifying potent and selective drug candidates. mdpi.com

Structure-Activity Relationship (SAR) Exploration Through Substituent Effects

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. For the this compound scaffold and its derivatives, SAR studies have provided valuable insights into the influence of various substituents on biological activity. rsc.orgbohrium.comnih.gov

In the development of HIV latency-reversing agents based on the 2-methylquinoline scaffold, the substitution pattern on both the quinoline ring and the N-phenyl ring was systematically explored. rsc.org For instance, it was found that the nature of the substituent at the 6-position of the quinoline ring significantly impacts the activity. rsc.org By starting with 4-chloro-2-methylquinolin-6-ol, researchers could introduce different alkyl chains and terminal functional groups at the 6-position to probe the SAR. rsc.orgnih.gov

Similarly, in the context of 5-HT6 receptor agonists, a study on 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues revealed that substituents at the indole (B1671886) N(1)-, 2-, and 5-positions influenced not only the affinity for the receptor but also the intrinsic activity, leading to the identification of antagonists, partial agonists, and full agonists. bohrium.comnih.gov This highlights how subtle changes to the core scaffold can have a profound impact on the pharmacological profile of the resulting compounds. The data from these SAR studies are often used to build predictive models, such as QSAR, to guide further optimization efforts. researchgate.net

Below is a table summarizing the SAR findings for a series of 2-methyl-N-arylquinolin-4-amine derivatives based on the AV6 scaffold, which is structurally related to this compound.

| Compound | R1 | R2 | Reactivation of Latent HIV-1 (%) |

|---|---|---|---|

| 7a (AV6) | 6-OCH3 | 3,4-di-Cl | 57.0 |

| 7f | 6-OC2H5 | 3,4-di-Cl | 47.3 |

| 7k | 6-OCH(CH3)2 | 3,4-di-Cl | Inactive |

| 7b | 6-OCH3 | 4-Cl | 2.1 |

| 7g | 6-OC2H5 | 4-Cl | 14.5 |

Role as a Versatile Synthetic Intermediate for Advanced Pharmacophores

The this compound scaffold serves as a valuable and versatile synthetic intermediate for the construction of more complex and advanced pharmacophores. rsc.orgnih.gov Its functional groups—the chloro, methyl, and hydroxyl groups—provide multiple points for chemical modification, allowing for the facile introduction of diverse substituents and the building of larger molecular architectures. rsc.orgnih.gov

A key synthetic transformation is the demethylation of the corresponding 6-methoxy derivative to yield the 6-hydroxy compound, which can then be further functionalized. rsc.orgnih.gov For example, in the synthesis of dual-acting HIV latency-reversing agents, 4-chloro-2-methylquinolin-6-ol was prepared by the demethylation of 4-chloro-6-methoxy-2-methylquinoline (B1597386). rsc.orgnih.gov The resulting hydroxyl group at the 6-position served as a handle for introducing various linkers and zinc-binding groups. rsc.orgnih.gov